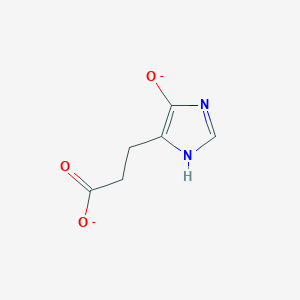
3-(4-oxido-1H-imidazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-oxido-1H-imidazol-5-yl)propanoate is a zwitterionic compound that features both carboxylate and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole derivatives with carboxylate precursors under controlled conditions. One common method involves the use of solvo-hydrothermal conditions to facilitate the formation of the desired zwitterionic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvo-hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-oxido-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
- Antimicrobial Activity
-
Antitumor Properties
- Imidazole derivatives have shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells, suggesting therapeutic potential .
- Cocrystallization in Drug Formulation
Biochemical Applications
- Enzyme Inhibition
- Antioxidant Activity
Material Science Applications
- Advanced Materials Development
Data Table: Summary of Applications
Case Studies
- Cocrystal Formation Study
- Antimicrobial Efficacy Assessment
Mecanismo De Acción
The mechanism of action of 3-(4-oxido-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-bis(2-carboxylatoethyl)-4,4′-bipyridinium: Another zwitterionic compound with similar structural features.
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate(2-): A tricarboxylic acid dianion with comparable functional groups.
2-amino-4-[5-(2-amino-2-carboxylatoethyl)-2-oxo-1,3-oxazolidin-3-yl]butanoate: A compound with similar carboxylate and amino functionalities.
Uniqueness
3-(4-oxido-1H-imidazol-5-yl)propanoate is unique due to its specific zwitterionic nature and the presence of both carboxylate and imidazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H6N2O3-2 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
3-(4-oxido-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2 |
Clave InChI |
OWVUGOIAIJBQNX-UHFFFAOYSA-L |
SMILES canónico |
C1=NC(=C(N1)CCC(=O)[O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















